(S)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL

Vue d'ensemble

Description

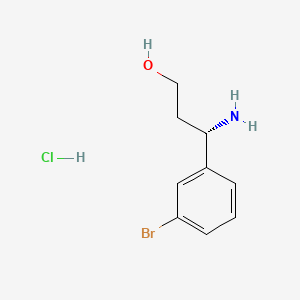

(S)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromophenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of a suitable starting material, such as 3-bromobenzaldehyde.

Reduction: The aldehyde group of 3-bromobenzaldehyde is reduced to an alcohol group using a reducing agent like sodium borohydride.

Amination: The resulting alcohol is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable reaction conditions.

Resolution: The racemic mixture obtained is resolved into its enantiomers using chiral resolution techniques to obtain the (S)-enantiomer.

Hydrochloride Formation: Finally, the (S)-3-amino-3-(3-bromophenyl)propan-1-ol is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow techniques to enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Reduction: The compound can be reduced to remove the bromine atom, yielding a simpler amino alcohol.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed

Oxidation: 3-Amino-3-(3-bromophenyl)propanal.

Reduction: 3-Amino-3-phenylpropan-1-ol.

Substitution: 3-Amino-3-(3-iodophenyl)propan-1-ol.

Applications De Recherche Scientifique

(S)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of (S)-3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Amino-3-phenylpropan-1-ol: Lacks the bromine atom, resulting in different reactivity and biological activity.

3-Amino-3-(4-bromophenyl)propan-1-ol: The bromine atom is positioned differently, affecting its chemical properties and interactions.

Uniqueness

(S)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride is unique due to the specific positioning of the bromine atom, which influences its reactivity and potential applications in various fields. The chiral nature of the compound also adds to its uniqueness, making it valuable for enantioselective synthesis and studies.

Activité Biologique

(S)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride, often referred to as (S)-3-amino-3-(3-bromophenyl)propan-1-ol HCl, is a chiral compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₉H₁₃BrClNO and a molecular weight of approximately 266.56 g/mol. Its structure features a bromophenyl group attached to a propanol backbone, which contributes to its unique biological properties.

This compound interacts with various biological targets, influencing neurotransmitter systems and exhibiting potential therapeutic effects. The following mechanisms have been identified:

- Neurotransmitter Modulation : The compound may affect neurotransmitter levels, making it a candidate for neurological applications. It has been observed to influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions .

- Antimicrobial Activity : Preliminary studies indicate that this compound demonstrates antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism appears to involve disruption of bacterial cell membranes .

- Anticancer Potential : Research has shown that this compound exhibits cytotoxic effects on several cancer cell lines, including HeLa and MCF-7 cells. The IC50 values range from 8.49 µg/mL to 62.84 µg/mL, indicating significant anticancer activity .

Biological Activity Data

The following table summarizes the biological activities of this compound based on recent studies:

| Activity Type | Target/Cell Line | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| Neurotransmitter Modulation | Serotonin/Dopamine Receptors | N/A | Modulation of neurotransmitter levels |

| Antimicrobial | Staphylococcus aureus | < 32 | Disruption of cell membrane |

| Anticancer | HeLa Cells | 8.49 - 62.84 | Induction of apoptosis |

| Anticancer | MCF-7 Cells | 11.20 - 93.46 | Cell cycle arrest |

Case Studies

- Neuropharmacological Study : A study evaluated the effects of this compound on animal models exhibiting depressive behaviors. Results indicated a significant improvement in mood-related behaviors, correlating with increased serotonin levels in the brain .

- Antimicrobial Efficacy : In vitro testing against clinical strains of MRSA showed that the compound effectively inhibited biofilm formation at concentrations lower than those causing hemolysis in red blood cells, suggesting a selective antibacterial action .

- Anticancer Research : A series of experiments conducted on various cancer cell lines revealed that this compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .

Propriétés

IUPAC Name |

(3S)-3-amino-3-(3-bromophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-12;/h1-3,6,9,12H,4-5,11H2;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRCPFDLHRPOIA-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)[C@H](CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674235 | |

| Record name | (3S)-3-Amino-3-(3-bromophenyl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213186-22-1 | |

| Record name | (3S)-3-Amino-3-(3-bromophenyl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.